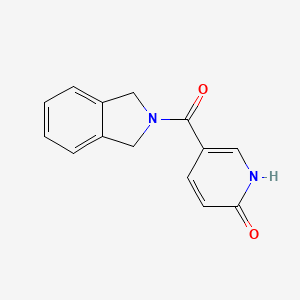![molecular formula C9H9ClN4OS B2880783 4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine CAS No. 1823229-87-3](/img/structure/B2880783.png)
4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine is a heterocyclic compound that features a thiazolo[4,5-d]pyrimidine core with a morpholine substituent at the 4-position and a chlorine atom at the 7-position
作用机制
Result of Action
The result of the action of 4-(7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine is the inhibition of cell proliferation, leading to cell death . This is due to the DNA damage caused by the stabilization of the topoisomerase I-DNA complex, which prevents the relaxation of supercoiled DNA and disrupts DNA replication .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide to yield 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. This intermediate is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile to give alkylthio derivatives. The substitution of the chlorine atom in these derivatives with morpholine completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles.
Oxidation and Reduction: The thiazolo[4,5-d]pyrimidine core can participate in redox reactions under appropriate conditions.
Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
科学研究应用
4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as a topoisomerase I inhibitor, which could make it useful in cancer treatment.
Antimicrobial Activity: The compound has shown promise in antibacterial evaluations, making it a candidate for developing new antibiotics.
Drug Discovery: Its unique structure makes it a valuable scaffold for designing new bioactive molecules.
相似化合物的比较
Similar Compounds
- (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)(2,6-dimethylphenyl)amine
- Thiazolo[4,5-d]pyrimidin-7(6H)-ones
Uniqueness
4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring, which can influence its biological activity and pharmacokinetic properties. Its ability to act as a topoisomerase I inhibitor and its potential antimicrobial properties distinguish it from other similar compounds.
属性
IUPAC Name |
4-(7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4OS/c10-7-6-8(12-5-11-7)13-9(16-6)14-1-3-15-4-2-14/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJXQMJMMQKXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823229-87-3 |
Source


|
| Record name | 4-{7-chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

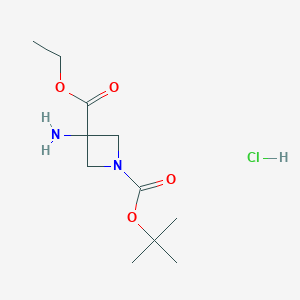
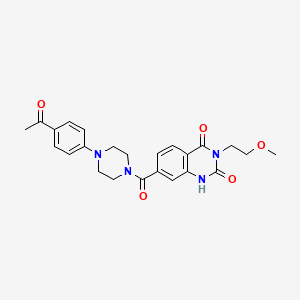
![N-{4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2880705.png)

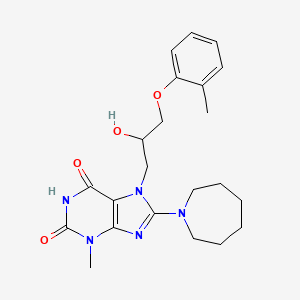
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2880708.png)
![1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2880709.png)
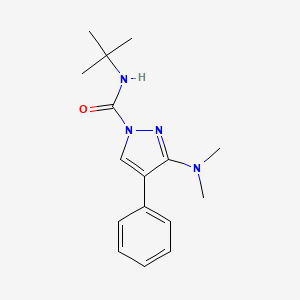
![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2880712.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole](/img/structure/B2880714.png)
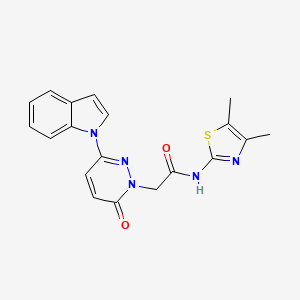
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate](/img/structure/B2880719.png)
